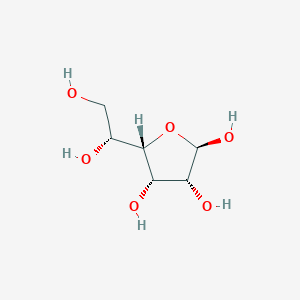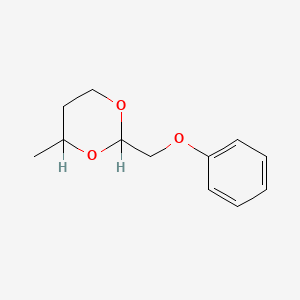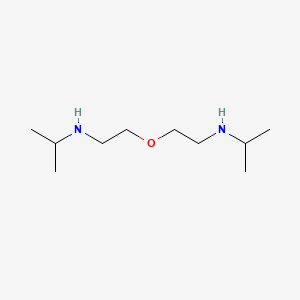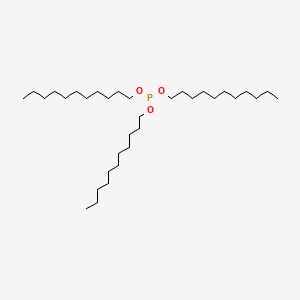
beta-D-Gulofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Gulofuranose: is a monosaccharide, a simple sugar that is part of the carbohydrate family. It is a furanose form of D-gulose, meaning it has a five-membered ring structure. This compound is less common compared to other sugars like glucose and fructose, but it plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Gulofuranose can be synthesized through several methods. One common approach involves the oxidation of D-gulose, followed by cyclization to form the furanose ring. The reaction typically requires specific conditions such as controlled pH and temperature to ensure the correct formation of the furanose ring.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are used to convert precursor molecules into this compound. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Gulofuranose undergoes various chemical reactions, including:
Oxidation: This reaction converts the hydroxyl groups into carbonyl groups, forming compounds like aldonic acids.
Reduction: This reaction reduces the carbonyl groups back to hydroxyl groups, forming alditols.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens like chlorine or bromine, and alkylating agents like methyl iodide, are commonly used.
Major Products:
Oxidation: Aldonic acids
Reduction: Alditols
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Beta-D-Gulofuranose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential in developing new pharmaceuticals, particularly in antiviral and antibacterial therapies.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism by which beta-D-Gulofuranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include glycosidases and glycosyltransferases, which are crucial for the synthesis and breakdown of glycoconjugates.
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranose: A six-membered ring form of glucose.
Alpha-D-Galactofuranose: Another furanose form of a different sugar.
Beta-D-Mannofuranose: A furanose form of mannose.
Uniqueness: Beta-D-Gulofuranose is unique due to its specific ring structure and the orientation of its hydroxyl groups. This configuration gives it distinct chemical properties and reactivity compared to its similar compounds. Its rarity and specific applications in research and industry also set it apart.
Propriétés
Numéro CAS |
41847-50-1 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-FDROIEKHSA-N |
SMILES isomérique |
C([C@H]([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)









![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

